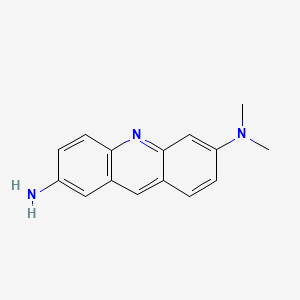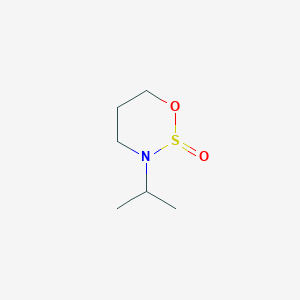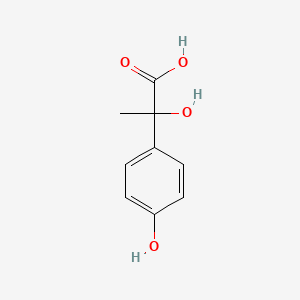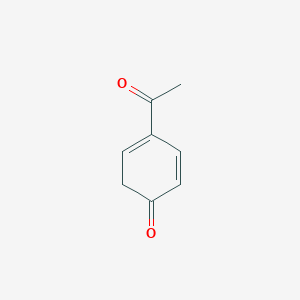
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a morpholine ring, a thiazole ring, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with 4-methyl-1,3-thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Applications De Recherche Scientifique
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate
- 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide
Uniqueness
Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O3S |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-7-6-15-8(10-7)9(12)14-11-2-4-13-5-3-11/h6H,2-5H2,1H3 |
Clé InChI |
DGRNOPKVGZMXKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)C(=O)ON2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)

![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
![methyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13795674.png)



![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)

![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
